![molecular formula C17H19ClN4O B2549491 4-氯-N-[6-(4-甲基哌嗪-1-基)吡啶-3-基]苯甲酰胺 CAS No. 439094-46-9](/img/structure/B2549491.png)
4-氯-N-[6-(4-甲基哌嗪-1-基)吡啶-3-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted benzamide linked to a pyridine ring through a piperazine moiety
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
作用机制
Target of Action
It is known that similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is suggested that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
It is suggested that similar compounds have been evaluated for their anti-tubercular activity, indicating a potential effect on the biochemical pathways related to mycobacterium tuberculosis h37ra .
生化分析
Biochemical Properties
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide plays a crucial role in biochemical reactions by targeting and inhibiting enzymes involved in bacterial cell wall synthesis and energy metabolism. One of the primary enzymes it interacts with is the enoyl-acyl carrier protein reductase, which is essential for fatty acid synthesis in bacteria. By inhibiting this enzyme, 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide disrupts the production of fatty acids, leading to the destabilization of the bacterial cell membrane. Additionally, this compound has been shown to interact with proteins involved in the electron transport chain, further impairing bacterial energy production and leading to cell death .
Cellular Effects
The effects of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide on various cell types and cellular processes are profound. In bacterial cells, this compound induces cell lysis by disrupting the integrity of the cell membrane and inhibiting essential metabolic pathways. In mammalian cells, studies have shown that 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is non-toxic at therapeutic concentrations, making it a promising candidate for further development. This compound also affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide exerts its effects through several mechanisms. It binds to the active site of enoyl-acyl carrier protein reductase, forming a stable complex that prevents the enzyme from catalyzing its substrate. This inhibition is competitive, meaning that the compound competes with the natural substrate for binding to the enzyme. Additionally, 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide has been shown to inhibit the activity of other enzymes involved in bacterial energy production, such as NADH dehydrogenase and cytochrome bc1 complex, by binding to their active sites and blocking electron transfer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide have been observed to change over time. The compound is relatively stable under physiological conditions, with a half-life of several hours. It undergoes gradual degradation, leading to a decrease in its efficacy over time. Long-term studies have shown that prolonged exposure to 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide can lead to adaptive resistance in bacterial populations, necessitating the use of combination therapies to maintain its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide vary with different dosages. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are dose-dependent and highlight the importance of optimizing the therapeutic window for safe and effective use .
Metabolic Pathways
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is involved in several metabolic pathways, primarily those related to fatty acid synthesis and energy production in bacteria. The compound inhibits key enzymes in these pathways, leading to a reduction in metabolic flux and the accumulation of intermediate metabolites. This disruption of metabolic homeostasis ultimately results in bacterial cell death. Additionally, 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide interacts with cofactors such as NADH and FAD, further impairing metabolic processes .
Transport and Distribution
Within cells and tissues, 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells. Studies have shown that 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide preferentially accumulates in bacterial cells due to its higher affinity for bacterial transporters, leading to selective toxicity .
Subcellular Localization
The subcellular localization of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is primarily within the cytoplasm and cell membrane of bacterial cells. The compound’s activity is influenced by its localization, as it needs to reach the active sites of its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide to specific cellular compartments, enhancing its efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:
Formation of the Benzamide Core: This step involves the reaction of 4-chlorobenzoic acid with an appropriate amine to form the benzamide.
Pyridine Ring Introduction: The pyridine ring is introduced through a nucleophilic substitution reaction, where the benzamide is reacted with a pyridine derivative.
Piperazine Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group in the benzamide can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
相似化合物的比较
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has been studied for its anti-tubercular activity.
4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide: Known for its potential as a PDGF receptor tyrosine kinase inhibitor.
属性
IUPAC Name |
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-21-8-10-22(11-9-21)16-7-6-15(12-19-16)20-17(23)13-2-4-14(18)5-3-13/h2-7,12H,8-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQCEQRGDRYPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819811 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2549409.png)
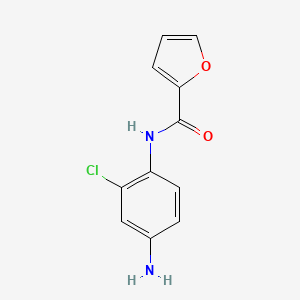
![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2549413.png)
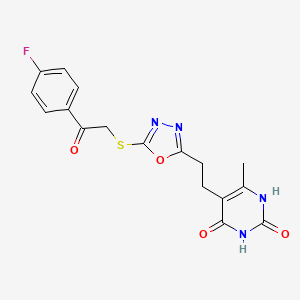
![1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2549416.png)


![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2549424.png)
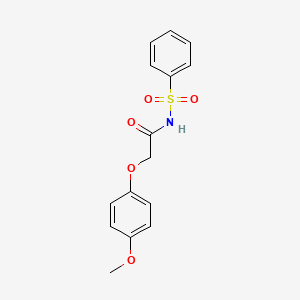
![N-(5-chloro-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2549426.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2549427.png)
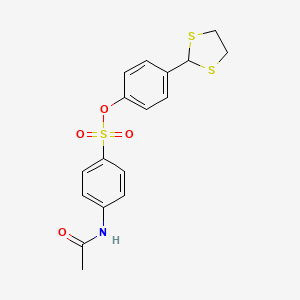
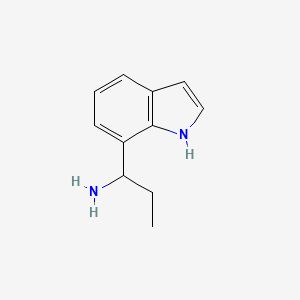
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2549432.png)
